molecular formula C12H17NOS B7500990 1-Piperidin-1-yl-3-thiophen-3-ylpropan-1-one

1-Piperidin-1-yl-3-thiophen-3-ylpropan-1-one

Cat. No. B7500990
M. Wt: 223.34 g/mol
InChI Key: BUSUQAQCUGJIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Piperidin-1-yl-3-thiophen-3-ylpropan-1-one, also known as PT-141, is a synthetic peptide that has gained attention in scientific research due to its potential use as a treatment for sexual dysfunction and other related disorders.

Mechanism of Action

1-Piperidin-1-yl-3-thiophen-3-ylpropan-1-one works by activating melanocortin receptors in the brain, specifically the MC4 receptor. This activation leads to an increase in sexual desire and arousal.
Biochemical and Physiological Effects:
1-Piperidin-1-yl-3-thiophen-3-ylpropan-1-one has been shown to increase sexual desire and arousal in both men and women. It has also been shown to have potential anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of 1-Piperidin-1-yl-3-thiophen-3-ylpropan-1-one in lab experiments is its specificity for the MC4 receptor, which allows for more targeted research. However, 1-Piperidin-1-yl-3-thiophen-3-ylpropan-1-one is a synthetic peptide and may be difficult to produce in large quantities, limiting its use in some experiments.

Future Directions

Future research on 1-Piperidin-1-yl-3-thiophen-3-ylpropan-1-one could focus on its potential use in treating other disorders, such as anxiety and depression. It could also investigate the potential for 1-Piperidin-1-yl-3-thiophen-3-ylpropan-1-one to be used in combination with other drugs for more effective treatment of sexual dysfunction. Additionally, research could explore the potential for 1-Piperidin-1-yl-3-thiophen-3-ylpropan-1-one to be used in non-sexual contexts, such as in the treatment of obesity or other metabolic disorders.
In conclusion, 1-Piperidin-1-yl-3-thiophen-3-ylpropan-1-one is a synthetic peptide that has potential use in treating sexual dysfunction and other related disorders. Its mechanism of action involves activating melanocortin receptors in the brain, leading to an increase in sexual desire and arousal. While there are limitations to its use in lab experiments, future research could explore its potential for treating other disorders and investigate its use in combination with other drugs.

Synthesis Methods

1-Piperidin-1-yl-3-thiophen-3-ylpropan-1-one is synthesized through a series of chemical reactions, starting with the reaction of 3-bromothiophene with piperidine to form 1-(piperidin-1-yl)thiophene-3-carbonitrile. This intermediate is then reacted with 2-bromo-1-phenylpropan-1-one to form 1-Piperidin-1-yl-3-thiophen-3-ylpropan-1-one.

Scientific Research Applications

1-Piperidin-1-yl-3-thiophen-3-ylpropan-1-one has been studied for its potential use in treating sexual dysfunction, including erectile dysfunction and female sexual arousal disorder. It has also been investigated for its potential use in treating other disorders, such as anxiety and depression.

properties

IUPAC Name

1-piperidin-1-yl-3-thiophen-3-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c14-12(13-7-2-1-3-8-13)5-4-11-6-9-15-10-11/h6,9-10H,1-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSUQAQCUGJIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperidin-1-yl-3-thiophen-3-ylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.